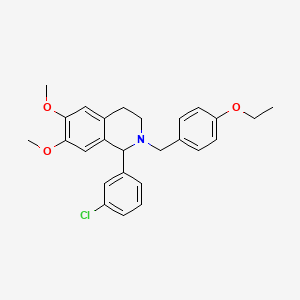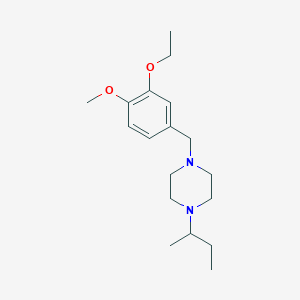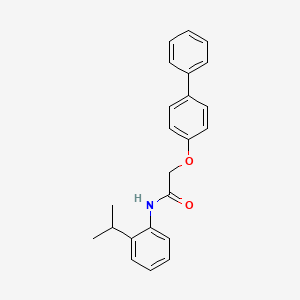![molecular formula C18H18ClN3O4 B5209437 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209437.png)
1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine, also known as CNAPP, is a compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Additionally, it has been shown to interact with various receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine is its potent therapeutic activity, which makes it a promising candidate for the development of novel drugs. Additionally, its relatively simple synthesis method and low toxicity profile make it an attractive compound for scientific research studies. However, its limited solubility in aqueous solutions and potential for off-target effects may pose challenges in some experimental settings.
将来の方向性
There are several future directions for the scientific research on 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine. One potential area of focus is the further elucidation of its mechanism of action, which may provide insights into its therapeutic potential. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance its utility as a drug candidate. Finally, the exploration of its potential use in combination with other therapeutics may lead to the development of more effective treatment strategies for various diseases.
Conclusion:
In conclusion, 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine is a compound with promising therapeutic potential. Its potent antitumor, anti-inflammatory, and neuroprotective activities make it an attractive candidate for the development of novel drugs. However, further scientific research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
合成法
The synthesis of 1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine involves the reaction of 1-(2-chlorophenoxy)acetyl piperazine with 4-nitrophenyl hydrazine under controlled conditions. The process involves several steps and requires the use of various reagents and solvents. The purity of the final product is critical for its use in scientific research.
科学的研究の応用
1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent antitumor, anti-inflammatory, and antioxidant activities. Additionally, it has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
2-(2-chlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c19-16-3-1-2-4-17(16)26-13-18(23)21-11-9-20(10-12-21)14-5-7-15(8-6-14)22(24)25/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEFWTCMQKLLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5209364.png)
![3-benzyl-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209375.png)
![2-chloro-4,5-difluoro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B5209385.png)

![ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5209392.png)
![4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5209394.png)


![2-methyl-N-{[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(4-morpholinyl)-1-propanamine](/img/structure/B5209413.png)



![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5209449.png)
![1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5209463.png)